2-[3-(Methoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]-benzoic acid
Overview
Description
The compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The methoxycarbonyl group (-COOCH3) is an ester and is often involved in reactions with nucleophiles .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the aromatic ring and the pyrazole ring. The methoxycarbonyl group would likely contribute to the polarity of the compound .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions like nucleophilic substitution or elimination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the aromatic ring, the pyrazole ring, and the methoxycarbonyl group. These groups could influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Antibacterial Activity : Rai et al. (2009) synthesized a series of compounds including 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles. These compounds showed significant antibacterial activity against various bacteria, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Synthesis and Structure Studies : Budzisz et al. (2004) investigated the synthesis and structure of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions. This study provides insights into the chemical behavior and potential applications of these compounds in various fields (Budzisz, Małecka, & Nawrot, 2004).
Biological Activity Studies : Uma et al. (2017) synthesized certain 1-((benzo[d]thiazol-2-yl) methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine and 2-((5-aryl-1H-1,2,4-triazol-3-yl) methyl)benzo[d]thiazoles. These derivatives were found to have toxic effects on bacteria, indicating their potential in antimicrobial applications (Uma, Rajanna, Unnisa, & Saiprakash, 2017).
Optical Nonlinearity for Potential Applications : Chandrakantha et al. (2013) synthesized a novel series of N-substituted-5-phenyl- 1H-pyrazole-4-ethyl carboxylates. These compounds were found to have significant optical nonlinearity, suggesting their potential use in optical limiting applications (Chandrakantha, Isloor, Sridharan, Philip, Shetty, & Padaki, 2013).
Cancer Inhibitory Activity : Jing et al. (2012) evaluated the cancer inhibitory activity of 4-[indol-3-yl-Methylene]-1H-pyrazol-5(4H)-one derivatives. Some of these compounds displayed significant antitumor activity against various cancer cells, highlighting their potential in cancer treatment (Jing, Wang, Zhao, Tan, Xing, Liu, Huang, Luo, & Li, 2012).
Mechanism of Action
Mode of Action
These interactions can lead to changes in the conformation and function of the target molecules .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. The downstream effects of these pathway alterations can lead to changes in cellular function .
Pharmacokinetics
It may be distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine .
Result of Action
Based on its potential targets and mode of action, it may lead to changes in cellular function, which could have therapeutic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3-methoxycarbonyl-5-methylpyrazol-1-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-8-7-10(13(18)19-2)14-15(8)11-6-4-3-5-9(11)12(16)17/h3-7H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFNQGDMMORFJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2C(=O)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801174466 | |
Record name | 3-Methyl 1-(2-carboxyphenyl)-5-methyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801174466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Methoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]-benzoic acid | |
CAS RN |
1246738-24-8 | |
Record name | 3-Methyl 1-(2-carboxyphenyl)-5-methyl-1H-pyrazole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1246738-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl 1-(2-carboxyphenyl)-5-methyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801174466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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